molecular formula C17H20N2O5 B3018841 1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775470-79-5

1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B3018841
CAS RN: 1775470-79-5
M. Wt: 332.356
InChI Key: MTFNFSDAKHKFQT-UHFFFAOYSA-N
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Description

The compound "1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a structurally complex molecule that may be related to various heterocyclic compounds with potential pharmacological activities. While the provided papers do not directly discuss this compound, they do explore related pyrimidine derivatives, which can offer insights into the chemical behavior and synthesis of similar compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest due to their pharmacological properties. For instance, 1H-Pyrazolo[4,3-d]pyrimidines have been identified as potent and selective phosphodiesterase 5 (PDE5) inhibitors, with the synthesis of 1-(2-ethoxyethyl) variants leading to the advancement of a clinical candidate . Similarly, the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves C5-alkylation or cyclization, followed by alkylation and deprotection steps to yield compounds with antiviral activity . These methods may be relevant to the synthesis of the compound , suggesting possible pathways for its preparation.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The synthesis of 1,5-dihydro-5-(4-methoxyphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of ethyl 5-aminopyrazole-4-carboxylate with various reagents, leading to the formation of compounds with potential biological activity . The presence of a methoxyphenyl group, as seen in the target compound, is a common feature in these molecules, which may influence their binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their substituents. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with halogenating agents leads to the formation of 5-halogen-substituted derivatives with pronounced antiretroviral activity . This suggests that the ethoxyethyl and methoxyphenyl groups in the target compound may also participate in various chemical reactions, potentially altering its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. The novel synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share a similar fused heterocyclic structure with the target compound, involves refluxing in acetic acid to yield pure materials . These properties, such as solubility, melting point, and stability, are essential for the compound's application in a pharmaceutical context.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrates the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related compounds, which could be relevant for developing novel materials or drugs. This research illustrates the versatility of pyrimidine derivatives in chemical synthesis and their potential applications in material science and pharmaceuticals (Sarıpınar et al., 2006).

Applications in Polymer Solar Cells

  • A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells, showcasing the utility of pyrimidine derivatives in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Anti-inflammatory and Analgesic Agents

  • Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic activities, indicating the potential of pyrimidine derivatives in medical research (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

  • The synthesis of functionalised pyrimidin-2-one derivatives has been reported, which may contribute to the development of new heterocyclic compounds with various scientific and pharmaceutical applications (El-Nabi et al., 2003).

properties

IUPAC Name

1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-23-9-8-19-13-10-24-16(20)14(13)15(18-17(19)21)11-4-6-12(22-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFNFSDAKHKFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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